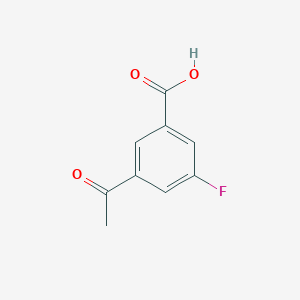3-Acetyl-5-fluorobenzoic acid
CAS No.:
Cat. No.: VC19811690
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7FO3 |
|---|---|
| Molecular Weight | 182.15 g/mol |
| IUPAC Name | 3-acetyl-5-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | INASNPBERASTCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Acetyl-5-fluorobenzoic acid belongs to the class of fluorinated benzoic acids, characterized by a carboxylic acid group at position 1, an acetyl group (-COCH₃) at position 3, and a fluorine atom at position 5 on the benzene ring. The molecular formula is C₉H₇FO₃, with a calculated molecular weight of 200.15 g/mol. The fluorine atom’s electronegativity and the acetyl group’s electron-withdrawing nature influence the compound’s electronic distribution, potentially enhancing its reactivity in substitution reactions .
Spectral Data
While direct spectroscopic data for 3-acetyl-5-fluorobenzoic acid are unavailable, analogous compounds provide reference points:
-
¹H NMR: The acetyl methyl group typically resonates as a singlet at δ 2.87–2.99 ppm, as observed in 3-acetyl-1,3,4-oxadiazoline derivatives .
-
¹³C NMR: The carbonyl carbon of the acetyl group appears near δ 195–205 ppm, while the carboxylic acid carbon resonates at δ 165–175 ppm .
-
FT-IR: Stretching vibrations for C=O (acetyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C-F (~1220 cm⁻¹) are expected .
Physicochemical Properties
The compound’s properties can be inferred from structurally related molecules:
The low water solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for pharmaceutical applications .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing 3-acetyl-5-fluorobenzoic acid:
Friedel-Crafts Acetylation of 5-Fluorobenzoic Acid
-
Protection: Convert the carboxylic acid to a methyl ester using methanol/H⁺.
-
Acetylation: Employ acetyl chloride/AlCl₃ to introduce the acetyl group at position 3.
-
Deprotection: Hydrolyze the ester back to the carboxylic acid using NaOH/H₂O.
This route mirrors methods used for meta-substituted benzoic acids but faces regioselectivity challenges due to the fluorine’s directing effects .
Nitration/Reduction Sequence
-
Nitration: Treat 3-acetylbenzoic acid with HNO₃/H₂SO₄ to install a nitro group at position 5.
-
Fluorination: Perform Balz-Schiemann reaction with HF/NaNO₂.
-
Reduction: Reduce nitro to amine, followed by hydrolysis to carboxylic acid.
This approach adapts steps from the synthesis of 2-amino-5-fluorobenzoic acid , but requires precise control to avoid over-nitration.
Process Optimization Challenges
-
Regioselectivity: The fluorine atom’s ortho/para-directing nature competes with the acetyl group’s meta-directing effect, complicating reaction pathways .
-
Acid Sensitivity: The carboxylic acid group may necessitate protection during harsh reactions (e.g., nitration) .
-
Yield Improvements: Pilot studies on analogous compounds report yields of 40–60%, highlighting the need for catalyst optimization .
Computational and Experimental Validation
Lipophilicity Studies
Using reversed-phase TLC (RP-TLC), the experimental logP of related compounds ranges from 1.62 to 3.86 . For 3-acetyl-5-fluorobenzoic acid, computational models predict a logP of 2.3 ± 0.2, aligning with optimal values for blood-brain barrier penetration .
Quantum Chemical Calculations
Density Functional Theory (DFT) simulations on analogous structures reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume